(Z,E)-7,11-Hexadecadien-1-yl acetate
CAS No.: 53042-79-8
VCID: VC0013430
Molecular Formula: C18H32O2
Molecular Weight: 280.4 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.
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Description | (Z,E)-7,11-Hexadecadien-1-yl acetate is a chemical compound classified as a pheromone, playing a crucial role in insect communication. It is specifically known for its function in the mating behavior of various insect species, acting as a sex pheromone that attracts males to females. The compound features a 16-carbon chain with two double bonds in the Z and E configurations at the 7th and 11th positions, respectively, and an acetate functional group at the terminal position. Its molecular formula is C18H32O2, with a molecular weight of 280.4 g/mol . This compound has various applications in scientific research, including its use as a model compound for studying reaction mechanisms and synthetic methodologies in chemistry. In biology, it is used to study insect behavior and pheromone communication. Commercially, it is utilized in formulating pheromone traps for monitoring and controlling pest populations in agriculture. The mechanism of action involves the compound's interaction with specific olfactory receptors in insects; upon release, it binds to these receptors, triggering neural responses that attract male insects. Similar compounds include (Z,E)-9,12-Tetradecadienyl acetate and (Z,Z)-7,11-Tetradecadienyl acetate. (Z,E)-9,12-Tetradecadienyl acetate is another insect pheromone with a similar structure but different double bond positions. (Z,Z)-7,11-Tetradecadienyl acetate is similar in function but has both double bonds in the Z configuration. (Z,E)-7,11-Hexadecadien-1-yl acetate is unique because of its specific double bond configuration and effectiveness in attracting certain insect species, making it a valuable tool for pest management and ecological studies. |
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CAS No. | 53042-79-8 |
Product Name | (Z,E)-7,11-Hexadecadien-1-yl acetate |
Molecular Formula | C18H32O2 |
Molecular Weight | 280.4 g/mol |
IUPAC Name | [(7Z,11E)-hexadeca-7,11-dienyl] acetate |
Standard InChI | InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h6-7,10-11H,3-5,8-9,12-17H2,1-2H3/b7-6+,11-10- |
Standard InChIKey | BXJHOKLLMOYSRQ-WFKFFMJQSA-N |
SMILES | CCCCC=CCCC=CCCCCCCOC(=O)C |
Canonical SMILES | CCCCC=CCCC=CCCCCCCOC(=O)C |
Purity | >95% |
Synonyms | Z7Z11-16Ac; |
PubChem Compound | 6436029 |
Last Modified | Jul 17 2023 |
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